molecular formula C6H7F2NO4 B13155881 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

Cat. No.: B13155881
M. Wt: 195.12 g/mol
InChI Key: PEQYTVZTIDWLRC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C6H7F2NO4 and a molecular weight of 195.12 g/mol . This compound is characterized by the presence of two fluorine atoms, an oxazolidinone ring, and a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and oxazolidinone precursors. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atoms or other functional groups are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and fluorine atoms play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, or alter cellular processes .

Comparison with Similar Compounds

2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C6H7F2NO4

Molecular Weight

195.12 g/mol

IUPAC Name

2,2-difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

InChI

InChI=1S/C6H7F2NO4/c7-6(8,4(10)11)3-9-1-2-13-5(9)12/h1-3H2,(H,10,11)

InChI Key

PEQYTVZTIDWLRC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC(C(=O)O)(F)F

Origin of Product

United States

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